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The discovery of phenothiazine derivatives as antipsychotic agents marks a pivotal moment in
the history of medicine and the birth of modern psychopharmacology. This in-depth guide
explores the historical development of phenothiazines, from their origins in the dye industry to
their revolutionary impact on the treatment of psychiatric disorders. It provides a technical
overview of their synthesis, mechanism of action, structure-activity relationships, and the
seminal experiments that established their therapeutic efficacy.

From Dyes to Drugs: The Serendipitous Discovery
of Phenothiazine's Potential

The story of phenothiazines begins not in a pharmaceutical laboratory, but in the burgeoning
chemical dye industry of the late 19th century. The parent compound, phenothiazine, was first
synthesized in 1883 by August Bernthsen.[1] Initially, its derivatives, such as methylene blue,
were explored for their properties as dyes and later for their antiseptic and antimalarial
activities.[2][3]

A crucial turning point came in the mid-20th century during research into antihistamines at the
French pharmaceutical company Rhone-Poulenc.[2] This line of inquiry led to the synthesis of
promethazine, a phenothiazine derivative with potent sedative effects.[1] Intrigued by its
calming properties, French surgeon Henri Laborit began using promethazine in a "lytic cocktail"
to reduce surgical shock and anxiety in his patients.[3][4]
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Further modification of the phenothiazine structure in a quest for improved anesthetics led to
the synthesis of chlorpromazine (initially codenamed RP4560) by Paul Charpentier's team at
Rhéne-Poulenc on December 11, 1951.[4] Laborit observed that chlorpromazine induced a
state of "artificial hibernation," a profound calmness and disinterest in the surroundings without
causing a loss of consciousness.[5] He astutely suggested its potential use in psychiatry to
manage agitated patients.[4]

The Psychiatric Revolution: Early Clinical
Investigations

The first psychiatric patient to receive chlorpromazine was a 24-year-old man suffering from
mania, treated by Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris in 1952.
[6] The results were dramatic. The patient's severe agitation was controlled, and he was
discharged after three weeks of treatment.[6] This initial success prompted Delay and Deniker
to conduct a more systematic clinical trial.

In their seminal 1952 study, they administered chlorpromazine to 38 patients with various
psychotic disorders.[4] Their findings, published in the Annales Médico-Psychologiques,
detailed the drug's remarkable ability to alleviate agitation, hallucinations, and delusions,
heralding a new era in the treatment of severe mental iliness.[4][7]

Experimental Protocol: The First Clinical Trial of
Chlorpromazine (Delay and Deniker, 1952)

While the original publication lacks the detailed structure of modern clinical trial protocols, the
following methodology can be reconstructed from historical accounts:

o Patient Population: 38 hospitalized patients with a diagnosis of psychosis, characterized by
symptoms such as agitation, mania, delusions, and hallucinations.[4]

e Drug Administration: Initial doses of 75-100 mg of chlorpromazine were administered daily
via intramuscular injection.[8] This was a significant increase from the doses used by Laborit
in his surgical practice.

o Treatment Duration: The treatment was prolonged and continuous, a departure from the
acute use in anesthesia.[7]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1677639?utm_src=pdf-body
https://www.scielo.br/j/hcsm/a/dWkfXqtyzGDsWMzPzCMcvZF/?format=pdf&lang=en
https://pubmed.ncbi.nlm.nih.gov/17188865/
https://www.scielo.br/j/hcsm/a/dWkfXqtyzGDsWMzPzCMcvZF/?format=pdf&lang=en
https://www.semanticscholar.org/paper/Second-Generation-Antipsychotics-and-Extrapyramidal-Divac-Prostran/f3a5500916b73fa7cbc81102c00ab1f2d67c650b/figure/0
https://www.semanticscholar.org/paper/Second-Generation-Antipsychotics-and-Extrapyramidal-Divac-Prostran/f3a5500916b73fa7cbc81102c00ab1f2d67c650b/figure/0
https://www.scielo.br/j/hcsm/a/dWkfXqtyzGDsWMzPzCMcvZF/?format=pdf&lang=en
https://www.scielo.br/j/hcsm/a/dWkfXqtyzGDsWMzPzCMcvZF/?format=pdf&lang=en
https://www.scielo.br/j/hcsm/a/dWkfXqtyzGDsWMzPzCMcvZF/?lang=en
https://www.scielo.br/j/hcsm/a/dWkfXqtyzGDsWMzPzCMcvZF/?format=pdf&lang=en
https://en.wikipedia.org/wiki/Chlorpromazine
https://www.scielo.br/j/hcsm/a/dWkfXqtyzGDsWMzPzCMcvZF/?lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Outcome Measures: Patient response was assessed through clinical observation of changes
in behavior, thought processes, and emotional state. The primary outcomes were the
reduction of agitation, hallucinations, and delusional thinking.[8]

o Key Findings: The study concluded that chlorpromazine was highly effective in controlling the
"productive" symptoms of psychosis and induced a state of "psychic indifference" that was
distinct from simple sedation.[1]

Unraveling the Mechanism: Dopamine Receptor
Antagonism

The initial understanding of chlorpromazine's mechanism of action was limited. It was not until
the 1960s that the "dopamine hypothesis" of schizophrenia began to take shape, and with it, a
clearer picture of how phenothiazines exert their therapeutic effects. Subsequent research,
particularly the work of Arvid Carlsson, demonstrated that antipsychotic drugs, including
phenothiazines, act as antagonists at dopamine receptors in the brain.[4]

Phenothiazines primarily block the dopamine D2 receptor, although they also have varying
affinities for other receptors, including serotonin (5-HT), histamine (H1), muscarinic (M1), and
alpha-adrenergic (al) receptors.[8][9] This multi-receptor activity is responsible for both their
therapeutic effects and their wide range of side effects.[8]
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Structure-Activity Relationships and Chemical
Synthesis

The therapeutic efficacy and side effect profile of phenothiazines are intimately linked to their
chemical structure. Key structural features that influence their activity include:

e The Tricyclic Core: The phenothiazine nucleus is essential for activity.

e Substitution at Position 2: The nature of the substituent at the 2-position of the
phenothiazine ring is a critical determinant of antipsychotic potency. Electron-withdrawing
groups, such as chlorine (-ClI) in chlorpromazine or trifluoromethyl (-CF3) in triflupromazine,
significantly enhance activity.

o The Aminoalkyl Side Chain: A three-carbon chain separating the nitrogen atom of the
phenothiazine ring from the terminal amino group is optimal for neuroleptic activity. The
nature of this amino group (aliphatic, piperidine, or piperazine) further differentiates the
potency and side effect profiles of various phenothiazine derivatives.

Experimental Protocol: Bernthsen Synthesis of
Phenothiazine

The foundational method for creating the phenothiazine core is the Bernthsen synthesis.
o Reactants: Diphenylamine and elemental sulfur.
o Catalyst: lodine (optional, but improves yield).

e Procedure:

o

A mixture of diphenylamine and sulfur is heated to a high temperature (typically above
200°C).

o

The reaction proceeds with the evolution of hydrogen sulfide gas.

[¢]

The reaction is continued until the evolution of gas ceases.

[¢]

The crude phenothiazine is then purified, typically by recrystallization.
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Quantitative Pharmacology of Phenothiazines

The development of numerous phenothiazine derivatives necessitated a way to compare their

potencies and side effect liabilities. The concept of "chlorpromazine equivalents" was

developed to standardize the dosage of different antipsychotics relative to chlorpromazine.

Chemical Relative
o Receptor ] )
Phenothiazine Structure of o . Potency Typical Daily
- _ ) Binding Affinity _
Derivative Side Chain at . (Chlorpromazin  Dose (mg)
(Ki, nM) - D2

N10 e =100)

Chlorpromazine CH2CH2CH2N( 1.0-10 100 200 - 800
CH3)2

Promazine CH2CH2CH2N( 20-50 50 200 - 1000
CH3)2

Triflupromazine CH2CH2CH2N( 1.0-5.0 200 - 400 50 - 150
CH3)2

o -CH2CH2-

Thioridazine o 1.0-10 100 150 - 800
piperidine-SCH3
-CH2CH2CH2-

Perphenazine piperazine- 0.1-1.0 1000 8-64
CH2CH20H
-CH2CH2CH2-

Fluphenazine piperazine- 0.1-1.0 2000 - 5000 1-20
CH2CH20H
-CH2CH2CH2-

Trifluoperazine 0.5-2.0 1000 - 2000 5-40

piperazine-CH3

Note: Ki values and relative potencies are approximate and can vary depending on the specific

assay conditions. Typical daily doses are for the treatment of psychosis and may vary based on

individual patient factors.
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Side Effect Profile

The broad receptor binding profile of phenothiazines leads to a range of side effects. The

incidence and severity of these effects vary between different derivatives.

Side Effect

Receptor(s)
Implicated

Incidence with
Phenothiazines

Notes

Extrapyramidal
Symptoms (EPS)

D2 antagonism

High, especially with
high-potency agents

(e.g., fluphenazine)

Includes acute
dystonia, akathisia,

and parkinsonism.

Tardive Dyskinesia

Chronic D2

antagonism

Can occur with long-

term use

Potentially irreversible

movement disorder.

High, especially with

Tends to decrease

Sedation H1 antagonism low-potency agents ) )
_ with continued use.
(e.g., chlorpromazine)
, _ Common, particularly o
Orthostatic al-adrenergic Can lead to dizziness
) ] at the start of
Hypotension antagonism and falls.
treatment
Includes dry mouth,
) ) ) ) blurred vision,

Anticholinergic Effects M1 antagonism Common o
constipation, and
urinary retention.

] ] H1 and 5-HT2c A significant long-term
Weight Gain ] Common ]
antagonism side effect.
o Can lead to
D2 antagonism in the ]
, _ , _ gynecomastia,
Hyperprolactinemia tuberoinfundibular Common

pathway

galactorrhea, and

amenorrhea.

Logical Progression of Phenothiazine Development
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Conclusion

The development of phenothiazines represents a landmark achievement in pharmacology and
a paradigm shift in the treatment of severe mental illness. From their serendipitous discovery to
the rational design of second-generation derivatives, the story of phenothiazines is a
testament to the interplay of chemistry, pharmacology, and clinical observation. While newer
antipsychotics with more specific receptor binding profiles have been developed,
phenothiazines remain an important class of drugs and a cornerstone in the history of
psychopharmacology. The foundational knowledge gained from the study of phenothiazines
continues to inform the development of novel therapeutics for a wide range of neuropsychiatric
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677639#historical-development-of-phenothiazines-
in-pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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